Cimetidine Impurity 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

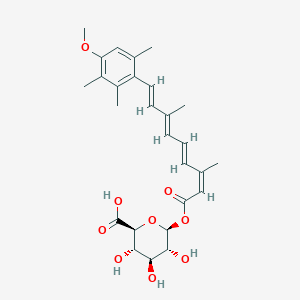

Cimetidine Impurity 3, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.1 g/mol . It is an impurity found in Cimetidine, a histamine H2 receptor antagonist used to inhibit stomach acid production . This compound is often used in pharmaceutical research and quality control to ensure the purity and efficacy of Cimetidine .

Mechanism of Action

Target of Action

Cimetidine, the parent compound of Cimetidine Impurity 3, is a histamine H2 receptor antagonist . It primarily targets the H2 receptors located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the regulation of gastric acid secretion .

Mode of Action

Cimetidine competitively inhibits histamine binding to histamine H2 receptors . This means that it competes with histamine for the same binding site on the H2 receptor, thereby reducing the effect of histamine . It also exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor .

Biochemical Pathways

The action of Cimetidine leads to the inhibition of gastric acid secretion . This occurs because the binding of histamine to the H2 receptors typically stimulates gastric acid secretion. Therefore, when Cimetidine binds to these receptors instead of histamine, this stimulation is blocked . The compound also affects the cytochrome P-450 system, which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

Cimetidine exhibits multicompartmental characteristics following intravenous administration . It has a high total systemic clearance, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, the absolute bioavailability in healthy subjects is about 60% . Cimetidine distributes into various tissues, including the kidney, lung, and muscle .

Result of Action

The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . As a result, Cimetidine is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action of Cimetidine can be influenced by various environmental factors. For instance, the presence of food can alter the extent and timing of absorption . Additionally, certain surgical procedures, such as partial gastrectomy, can increase the systemic availability of Cimetidine . Furthermore, the clearance of Cimetidine is increased in children, due to increased renal elimination mechanisms .

Biochemical Analysis

Biochemical Properties

Cimetidine Impurity 3, like Cimetidine, may interact with various enzymes and proteins. Cimetidine is known to inhibit the binding of DHT and other androgens on the cytosolic androgen receptor . It’s plausible that this compound might have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Cimetidine has been shown to have powerful stimulatory effects on the effector functions of various immune cells, such as neutrophils, monocytes, macrophages, dendritic cells, and T cells . It’s possible that this compound may have similar effects on these cells.

Molecular Mechanism

Cimetidine works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid

Dosage Effects in Animal Models

Cimetidine has shown potential teratogenic effects in animal models

Metabolic Pathways

Cimetidine is metabolized by the cytochrome P-450 system, and its binding to P-450 inhibits the enzymic system’s activity by 45%, usually leading to the reduced metabolism of xenobiotics by the liver

Transport and Distribution

Cimetidine is known to have extensive uptake into kidney, lung, and muscle tissues

Subcellular Localization

Cimetidine is known to distribute into the cerebrospinal fluid (CSF) at a ratio of 0.1 to 0.2 compared with plasma

Preparation Methods

The synthesis of Cimetidine Impurity 3 involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

Methylation: The imidazole ring is then methylated to introduce the methyl group at the 5-position.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Cimetidine Impurity 3 undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cimetidine Impurity 3 has several scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for Cimetidine.

Quality Control: It is used in quality control processes to detect and quantify impurities in Cimetidine formulations.

Stability Studies: It is used in stability studies to assess the degradation products of Cimetidine under various conditions.

Biological Research: It is used in studies investigating the biological effects of Cimetidine and its impurities.

Comparison with Similar Compounds

Cimetidine Impurity 3 can be compared with other impurities and related compounds, such as:

Cimetidine Impurity A: Methyl 3-cyano-1-[2-[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidothioate.

Cimetidine Impurity B: Methyl 3-cyano-1-[2-[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate.

Cimetidine Impurity I: 5-Methyl-1H-imidazole-4-methanol.

This compound is unique due to its specific structure and the presence of the hydroxymethyl group at the 4-position of the imidazole ring. This structural difference can influence its chemical reactivity and interactions compared to other impurities .

Properties

CAS No. |

208447-53-4 |

|---|---|

Molecular Formula |

C11H20N8S2 |

Molecular Weight |

328.46 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)